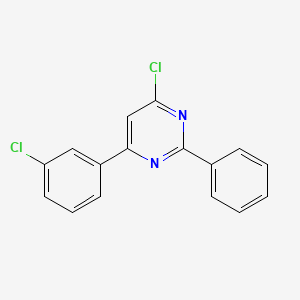

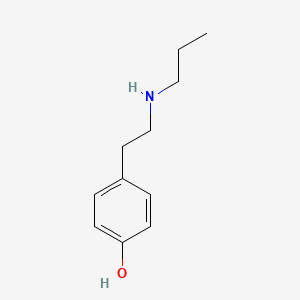

![molecular formula C6H3BrClN3 B3180376 2-溴-3-氯-5H-吡咯并[2,3-b]吡嗪 CAS No. 1569514-98-2](/img/structure/B3180376.png)

2-溴-3-氯-5H-吡咯并[2,3-b]吡嗪

描述

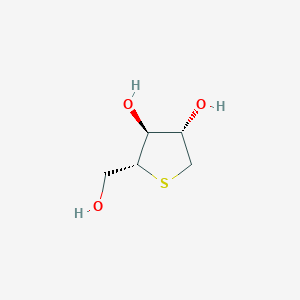

“2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” is a compound that has a molecular weight of 198.02 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a linear formula of C6H4BrN3 .

Synthesis Analysis

The synthesis of “2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” involves regio-selective amination reactions of dihalo-pyrrolopyrazines . The protocol developed allows for the production of either 2-amino- or 3-amino-pyrrolopyrazines from the corresponding 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines . When the amination reactions are carried out under metal-free conditions and under microwave irradiation, 3-amino-pyrrolopyrazines are obtained exclusively . In contrast, Buchwald cross-coupling of the 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines affords only 2-amino-pyrrolopyrazine .Molecular Structure Analysis

The molecular structure of “2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” is represented by the linear formula C6H4BrN3 . The compound has a molecular weight of 198.02 .Chemical Reactions Analysis

The chemical reactions involving “2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” include regio-selective amination reactions of dihalo-pyrrolopyrazines . The reactions are carried out under metal-free conditions and under microwave irradiation to obtain 3-amino-pyrrolopyrazines . Alternatively, Buchwald cross-coupling of the 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines results in 2-amino-pyrrolopyrazine .Physical And Chemical Properties Analysis

“2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 198.02 and a linear formula of C6H4BrN3 .科学研究应用

合成和光学性质

- 2-溴-3-氯-5H-吡咯并[2,3-b]吡嗪用于合成二吡咯并吡嗪(DPP)衍生物,这在有机光电材料中很重要。该化合物是区域选择性胺化反应的关键中间体,可产生2-氨基或3-氨基吡咯并吡嗪。这些衍生物已显示出有希望的光学和热学特性,可用于光电应用(梅蒂、李、杨和巩,2017)。

合成方法

- 已经报道了一种高效的一锅法合成2-溴-6-芳基[5H]吡咯并[2,3-b]吡嗪。该方法利用了更清洁的无铜Sonogashira偶联和碱介导的环化,扩大了这些化合物的结构范围(辛普森、圣加莱、斯托克斯、惠特克和维维奥拉,2015)。

在杂环化学中的应用

- 该化合物在合成各种杂环结构中发挥作用。例如,它用于导致吡咯并[b]吡嗪的反应中,展示了其在创建复杂杂环系统中的重要性(沃洛文科和杜比尼娜,1999)。

抗炎活性

- 由2-溴-3-氯-5H-吡咯并[2,3-b]吡嗪合成的吡咯并[1,2-a]吡嗪衍生物已显示出中等的体外抗炎作用。这表明这些化合物在抗炎剂开发中的潜在用途(周、魏、杨、李、刘和黄,2013)。

钯催化的杂环化

- 2-溴-3-氯-5H-吡咯并[2,3-b]吡嗪也是钯催化的杂环化过程中的底物,进一步突出了其在复杂有机合成技术中的用途(霍普金斯和科拉,2004)。

抗菌性能

- 使用2-溴-3-氯-5H-吡咯并[2,3-b]吡嗪作用合成的5-氯-1H吲哚-2,3-二酮衍生物已对某些微生物(例如蜡状芽孢杆菌和金黄色葡萄球菌)表现出抗菌活性(特里巴克、斯卡利、豪迪、罗迪、森哈吉和埃萨西,2018)。

安全和危害

未来方向

The development of pyrrolopyrazine derivatives, including “2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine”, is a promising area of research. These compounds are known as key N-heterocycles with potential use in medicine and agriculture . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-5(8)11-6-3(10-4)1-2-9-6/h1-2H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMNZAAANMEUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=C(C(=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

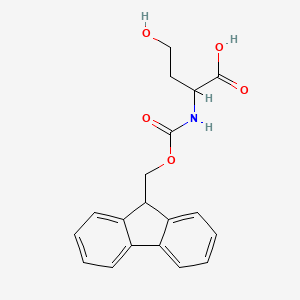

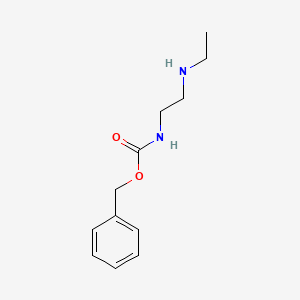

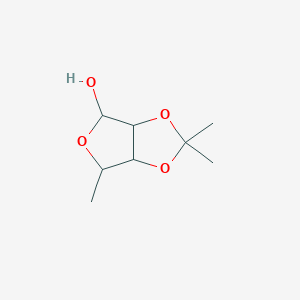

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)

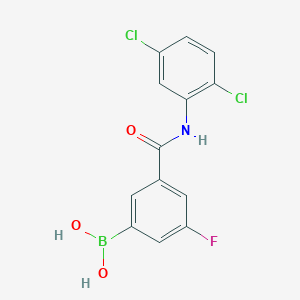

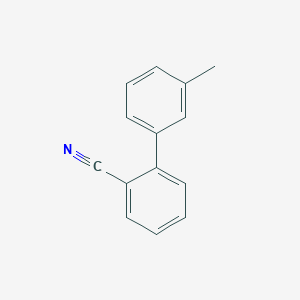

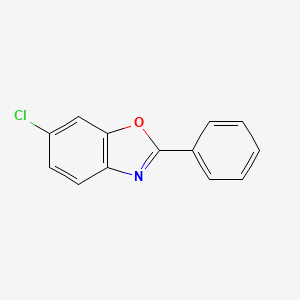

![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)

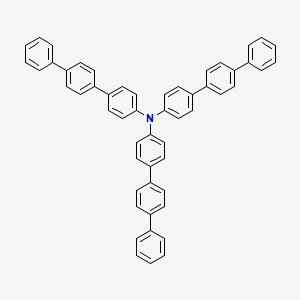

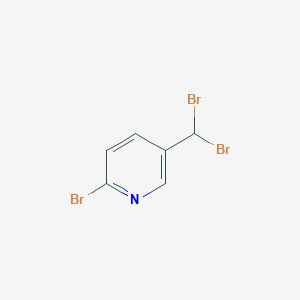

![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)